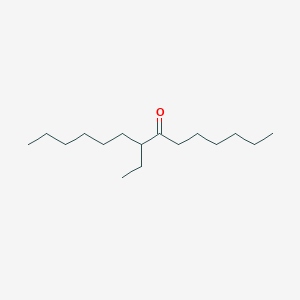![molecular formula C12H9ClN2O4S B14667727 Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- CAS No. 50573-58-5](/img/structure/B14667727.png)
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- is an organosulfur compound that features both sulfonic acid and azo functional groups. This compound is known for its vibrant color and is often used in dye and pigment industries. The presence of the sulfonic acid group makes it highly soluble in water, while the azo group contributes to its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- typically involves the diazotization of 3-chloro-4-hydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to maintain the stability of the diazonium salt and to facilitate the coupling reaction.
Diazotization: 3-chloro-4-hydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzenesulfonic acid under acidic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems to control temperature and pH levels.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
作用机制
The mechanism of action of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- primarily involves its interaction with molecular targets through its functional groups:
Azo Group: The azo group can undergo reduction to form amines, which can interact with various biological molecules.
Sulfonic Acid Group: The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
相似化合物的比较
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- can be compared with other similar compounds such as:
Sulfanilic Acid: Another sulfonic acid derivative but lacks the azo group, making it less chromophoric.
p-Toluenesulfonic Acid: Contains a methyl group instead of the azo group, leading to different chemical properties and applications.
Phenylsulfonic Acid: Similar sulfonic acid functionality but without the additional substituents, making it less versatile in applications.
The uniqueness of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- lies in its combination of sulfonic acid and azo groups, which impart both solubility and chromophoric properties, making it highly valuable in various industrial and research applications.
属性
CAS 编号 |
50573-58-5 |
|---|---|
分子式 |
C12H9ClN2O4S |
分子量 |
312.73 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-9(3-6-12(11)16)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19) |
InChI 键 |
NXCHQDZAQDBOSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)Cl)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


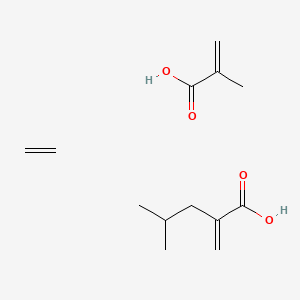


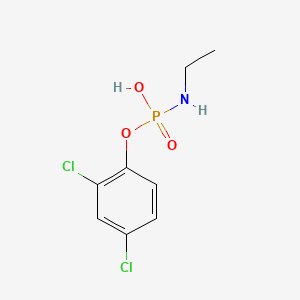
![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
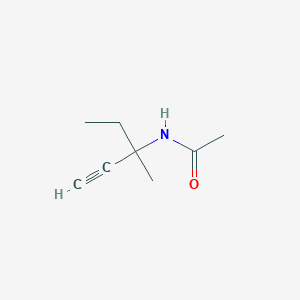
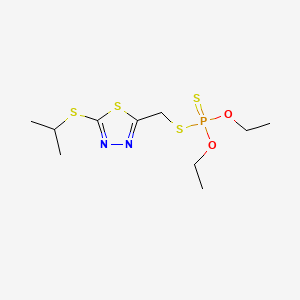
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
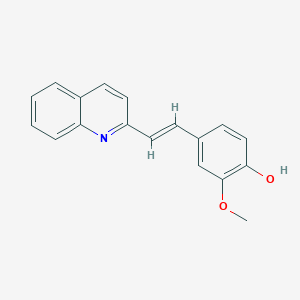
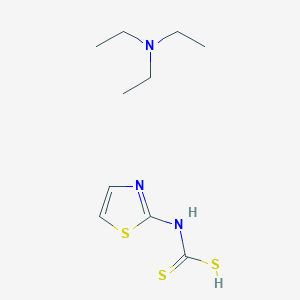

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
